molecular formula C17H15Cl2N3O3 B3669332 4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-nitrobenzamide

Cat. No.: B3669332
M. Wt: 380.2 g/mol
InChI Key: GWHDITZRBZIRJT-UHFFFAOYSA-N
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Description

4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a pyrrolidine ring, a nitro group, and two chlorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chlorine atoms. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the benzamide structure through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological receptors. The chlorine atoms may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-nitrobenzamide: Unique due to its specific substitution pattern and combination of functional groups.

    4-chloro-N-[3-chloro-4-(morpholin-1-yl)phenyl]-3-nitrobenzamide: Similar but with a morpholine ring instead of a pyrrolidine ring.

    4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide: Similar but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, may enhance its biological activity and binding affinity to specific targets.

Properties

IUPAC Name

4-chloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-13-5-3-11(9-16(13)22(24)25)17(23)20-12-4-6-15(14(19)10-12)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDITZRBZIRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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